N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a pyrazole ring, nitrophenyl group, and carbamothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-hydroxy-5-nitroaniline, which is then reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide
- N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide
Uniqueness
N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(3-CHLORO-2-HYDROXY-5-NITROPHENYL)THIOUREA is unique due to its pyrazole ring, which imparts specific chemical properties and biological activities. This distinguishes it from other similar compounds that may lack the pyrazole ring or have different substituents .
Properties
Molecular Formula |
C13H11Cl2N5O4S |
---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11Cl2N5O4S/c1-5-9(15)10(19(2)18-5)12(22)17-13(25)16-8-4-6(20(23)24)3-7(14)11(8)21/h3-4,21H,1-2H3,(H2,16,17,22,25) |
InChI Key |
SFSQDNJLVRHGGF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC(=CC(=C2O)Cl)[N+](=O)[O-])C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.